N-Propylquinolin-5-amine Occupies a Unique LogP Window Between Shorter and Longer N-Alkyl Analogs
The lipophilicity of N-propylquinolin-5-amine (clogP 3.06) is significantly higher than that of the N-methyl analog (XLogP3 2.6) but lower than what would be predicted for the N-butyl analog [1]. This places it in an intermediate lipophilicity range often favored for balancing passive permeability and aqueous solubility .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | clogP = 3.06 |
| Comparator Or Baseline | N-methylquinolin-5-amine: XLogP3 = 2.6 [1]. No quantitative LogP data for N-ethylquinolin-5-amine or N-butylquinolin-5-amine were available in the sourced literature, but class-level inference predicts a progressive increase with chain length. |
| Quantified Difference | Δ LogP ≈ +0.5 relative to the methyl analog, and an estimated -∆ LogP relative to the butyl analog. |
| Conditions | The clogP value is a computed descriptor from Chemscene's technical datasheet . The XLogP3 value for the comparator is a computed property from PubChem [1]. |
Why This Matters
A LogP difference of 0.5 units can translate to a measurable change in permeability and solubility, making the N-propyl compound a distinct selection over the N-methyl analog when slightly higher lipophilicity is desired in a lead series.
- [1] PubChem. (2005). Computed Descriptors for N-methylquinolin-5-amine (CID 348010). National Center for Biotechnology Information. Retrieved April 23, 2026. View Source
